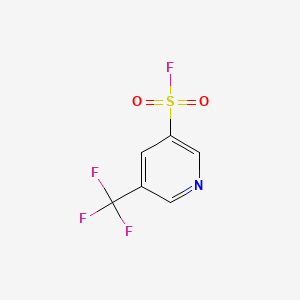

5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride

説明

5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride is a fluorinated sulfonyl derivative of pyridine. Its molecular formula is C₆H₃F₃NO₂S, with a molecular weight of 194.03 g/mol (for the sulfonyl fluoride variant) . The compound features a trifluoromethyl (-CF₃) group at the 5-position and a sulfonyl fluoride (-SO₂F) group at the 3-position of the pyridine ring. This structure confers high electrophilicity and stability, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis.

Sulfonyl fluorides are typically derived from sulfonyl chlorides via halogen exchange (e.g., using KF or other fluorinating agents).

The compound’s primary applications include:

- Chemical Synthesis: As a reactive intermediate for constructing sulfonamide linkages in drug discovery.

- Agrochemicals: Pyridine sulfonyl derivatives are key motifs in fungicides and herbicides .

- Biochemical Probes: Sulfonyl fluorides are utilized in activity-based protein profiling (ABPP) due to their selectivity toward serine hydrolases.

Structure

3D Structure

特性

IUPAC Name |

5-(trifluoromethyl)pyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-5(3-11-2-4)14(10,12)13/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQMZGFTGYYRTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-(trifluoromethyl)pyridine-3-sulfonyl chloride with a fluoride source, such as potassium fluoride (KF), in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure high purity and quality for its intended applications .

化学反応の分析

Types of Reactions

5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common due to the stability of the -CF3 group.

Coupling Reactions: The pyridine ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride (KF), palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and more complex pyridine-based compounds, depending on the specific reaction and reagents used .

科学的研究の応用

Applications in Agrochemicals

5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride plays a crucial role in the development of agrochemicals, particularly as an active ingredient in pesticides and herbicides:

- Pesticide Development : The trifluoromethyl group enhances the biological activity of pesticides, making them more effective against pests while potentially reducing the amount needed for application. For instance, compounds derived from this structure have shown superior pest control properties compared to traditional insecticides .

- Crop Protection Products : It serves as a key intermediate in the synthesis of various crop protection agents, including fluazinam, a potent fungicide that disrupts respiratory processes in target organisms .

Pharmaceutical Applications

In the pharmaceutical industry, 5-(trifluoromethyl)pyridine-3-sulfonyl fluoride is utilized for its unique properties:

- Drug Development : The compound is involved in synthesizing pharmaceutical intermediates that exhibit desirable biological activities. Its derivatives are currently undergoing clinical trials for various therapeutic applications .

- Biological Activity : The presence of fluorine atoms in the structure often leads to enhanced metabolic stability and bioavailability of drugs, making them more effective .

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of 5-(trifluoromethyl)pyridine-3-sulfonyl fluoride:

作用機序

The mechanism of action of 5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the sulfonyl fluoride group can act as a reactive site for covalent modification of proteins . The exact pathways involved depend on the specific application and target molecule.

類似化合物との比較

Positional Isomers: 2-Sulfonyl vs. 3-Sulfonyl Derivatives

Key Differences :

- Reactivity : Sulfonyl chlorides (e.g., 2-sulfonyl chloride) are more reactive than sulfonyl fluorides in nucleophilic substitutions due to the weaker C-Cl bond .

- Stability : Sulfonyl fluorides exhibit superior hydrolytic stability, making them preferable for storage and prolonged reactions .

- Biological Activity : Positional isomers (2- vs. 3-sulfonyl) may target different enzymes. For example, pyridine-2-sulfonyl derivatives are often used in kinase inhibitors, while 3-sulfonyl variants are explored in SDH (succinate dehydrogenase) inhibitors .

Halogen Variants: Sulfonyl Chlorides vs. Fluorides

Key Differences :

- Chlorides are preferred for rapid sulfonylation reactions but require anhydrous conditions.

- Fluorides are less reactive but enable "click" chemistry applications (e.g., SuFEx reactions) .

Pyridine Derivatives with Trifluoromethyl and Heterocyclic Groups

1,3,4-Oxadiazole Thioether Derivatives ()

Comparison :

- Structural Complexity : Oxadiazole derivatives incorporate additional heterocycles (e.g., pyrazole), enhancing binding to fungal SDH enzymes .

- Activity : The oxadiazole thioether 5g shows fungicidal activity comparable to penthiopyrad but lacks the sulfonyl fluoride group, limiting its utility in covalent enzyme targeting.

生物活性

5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride (CAS No. 2168804-44-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and applications in various fields, supported by data tables and recent research findings.

Chemical Structure and Properties

5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride contains a pyridine ring substituted with a trifluoromethyl group and a sulfonyl fluoride moiety. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl fluoride group can participate in nucleophilic substitution reactions, making it a versatile scaffold for drug development.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, derivatives of 5-(trifluoromethyl)pyridine have shown promising results against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

Research has demonstrated that 5-(trifluoromethyl)pyridine derivatives possess anticancer properties. A study highlighted that these compounds can inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The trifluoromethyl group appears to play a crucial role in enhancing the binding affinity to target proteins involved in cancer progression.

The biological activity of 5-(trifluoromethyl)pyridine-3-sulfonyl fluoride is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonyl fluoride group can act as an electrophile, covalently modifying active site residues in enzymes, leading to inhibition.

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis

To understand the biological significance of 5-(trifluoromethyl)pyridine-3-sulfonyl fluoride, it is essential to compare it with other similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride | High | Moderate | Enzyme inhibition, receptor modulation |

| 5-Methylpyridine-3-sulfonyl fluoride | Moderate | Low | Non-specific interactions |

| 2-Fluoropyridine-3-sulfonyl fluoride | Low | Moderate | Receptor modulation |

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various trifluoromethylpyridine derivatives, including 5-(trifluoromethyl)pyridine-3-sulfonyl fluoride. Results indicated a significant reduction in tumor cell viability at micromolar concentrations, suggesting potential for further development as an anticancer agent .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The study found that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of non-fluorinated analogs, highlighting the importance of the trifluoromethyl group in enhancing activity .

Synthesis and Applications

The synthesis of 5-(trifluoromethyl)pyridine-3-sulfonyl fluoride typically involves:

- Formation of Trifluoromethylpyridine : This can be achieved through fluorination reactions using reagents like trifluoroacetic acid.

- Sulfonation : The introduction of the sulfonyl group is performed using sulfonyl chlorides under basic conditions.

This compound has applications not only in pharmaceuticals but also in agrochemicals, where it serves as an active ingredient for pest control due to its efficacy against various pests .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。